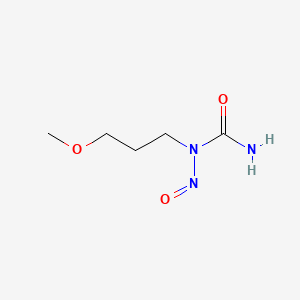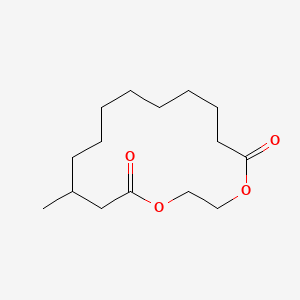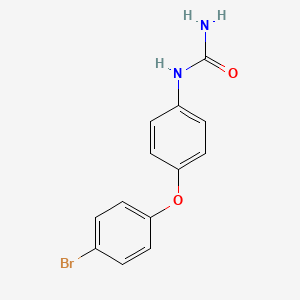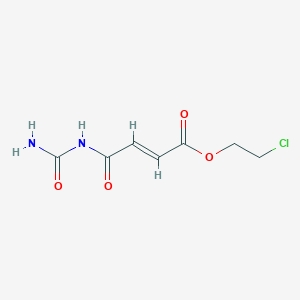
2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate is a chemical compound with a complex structure that includes both chloroethyl and carbamoylamino functional groups
准备方法
The synthesis of 2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate involves multiple steps. One common method starts with the reaction of 2-chloroethylamine with maleic anhydride to form an intermediate. This intermediate is then reacted with urea under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific solvents and catalysts.
化学反应分析
2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide, leading to the replacement of the chloro group with other functional groups.
科学研究应用
2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can inhibit their function. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death by damaging DNA.
相似化合物的比较
Similar compounds to 2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate include:
Bis(2-chloroethyl)ether: This compound also contains chloroethyl groups and is used in polymer chemistry.
N,N-bis(2-chloroethyl)amine: Known for its use in the synthesis of nitrogen mustards, which are compounds with anticancer properties.
Carbamic acid, 2-chloroethyl ester: This compound shares the chloroethyl and carbamate functional groups and is used in various chemical reactions.
属性
CAS 编号 |
6626-93-3 |
|---|---|
分子式 |
C7H9ClN2O4 |
分子量 |
220.61 g/mol |
IUPAC 名称 |
2-chloroethyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C7H9ClN2O4/c8-3-4-14-6(12)2-1-5(11)10-7(9)13/h1-2H,3-4H2,(H3,9,10,11,13)/b2-1+ |
InChI 键 |
SWZGDZWIALRYAN-OWOJBTEDSA-N |
手性 SMILES |
C(CCl)OC(=O)/C=C/C(=O)NC(=O)N |
规范 SMILES |
C(CCl)OC(=O)C=CC(=O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



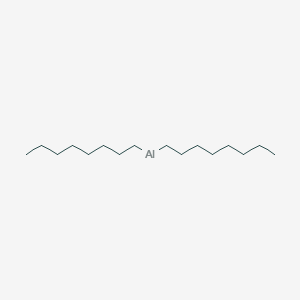
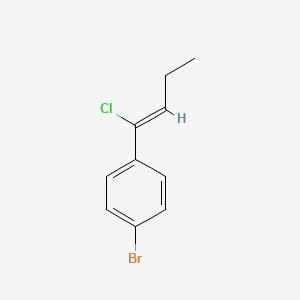
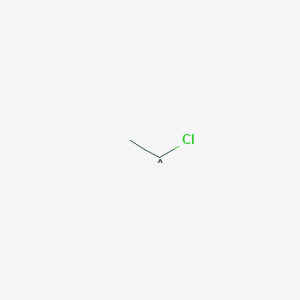

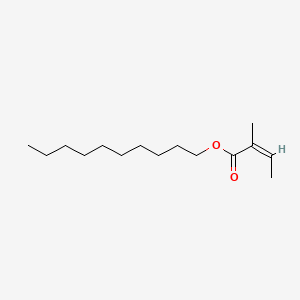

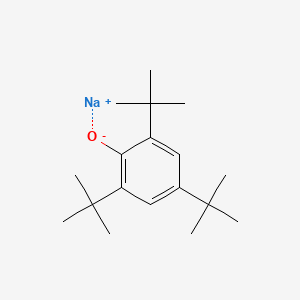
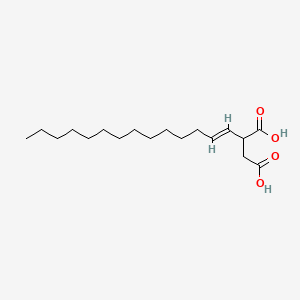
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)

